molecular formula C17H11BrO B1292213 4-Bromophenyl-2'-naphthyl ketone CAS No. 760192-88-9

4-Bromophenyl-2'-naphthyl ketone

Cat. No.: B1292213
CAS No.: 760192-88-9
M. Wt: 311.2 g/mol
InChI Key: RPYONPWJLGOFGD-UHFFFAOYSA-N
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Description

4-Bromophenyl-2’-naphthyl ketone is an organic compound with the molecular formula C₁₇H₁₁BrO and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthyl ketone structure. It is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

The synthesis of 4-Bromophenyl-2’-naphthyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C .

Chemical Reactions Analysis

4-Bromophenyl-2’-naphthyl ketone undergoes several types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4-Bromophenyl-2'-naphthyl ketone serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the production of complex molecules.

  • Synthesis of Chalcone Derivatives : The compound is utilized in the synthesis of naphthyl-based chalcone derivatives, which have shown promising pharmacological activities, including anticancer and antibacterial effects. The naphthyl moiety enhances the biological activity of these derivatives by improving their interaction with biological targets .
  • Functionalization Reactions : The bromine atom in this compound can be substituted in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. This property is particularly valuable for developing compounds with specific biological activities or properties .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Their mechanism often involves inducing apoptosis and inhibiting cell proliferation, making them candidates for further development as anticancer agents .
  • Antibacterial Properties : Similar studies have reported that certain derivatives possess antibacterial activity, which could lead to new treatments for bacterial infections. The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell function .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatization reagent.

  • High-Performance Liquid Chromatography (HPLC) : The compound is employed in HPLC methods for the determination of various analytes. For instance, it has been used to derivatize fatty acids extracted from natural sources, enhancing their detectability and separation in chromatographic techniques .
  • Quantitative Analysis : Its application extends to the quantitative analysis of pharmaceuticals, where it aids in the precise measurement of active ingredients in complex mixtures. This capability is crucial for quality control in pharmaceutical manufacturing .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects on breast cancer cell linesShowed significant apoptosis induction at low concentrations
HPLC Method DevelopmentUsed as a derivatization agent for fatty acidsEnhanced sensitivity and specificity in detection
Synthesis of Chalcone DerivativesExplored as an intermediate in synthesizing biologically active compoundsResulted in derivatives with improved pharmacological profiles

Mechanism of Action

The mechanism of action of 4-Bromophenyl-2’-naphthyl ketone involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The presence of the naphthyl ketone structure also allows it to participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

4-Bromophenyl-2’-naphthyl ketone can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity profiles, making 4-Bromophenyl-2’-naphthyl ketone distinct in its applications and chemical behavior.

Biological Activity

4-Bromophenyl-2'-naphthyl ketone (CAS No. 760192-88-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a naphthyl ketone moiety. Its molecular formula is C15_{15}H11_{11}BrO, with a molecular weight of approximately 311.17 g/mol. The compound has a density of 1.428 g/cm³ and a boiling point of 441.9 ºC at 760 mmHg, which influences its reactivity and potential applications in pharmaceuticals and material science.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:

  • Acylation Reactions : Utilizing acyl chlorides in the presence of bases.
  • Bromination : Introducing the bromine atom via electrophilic aromatic substitution.

These methods provide various yields and purities depending on the specific conditions employed.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microorganisms, including:

  • Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Fungi : Demonstrated antifungal activity against strains like Candida albicans.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, leading to cell death .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through:

  • Inhibition of Cell Proliferation : The compound inhibits pathways that promote cancer cell growth.
  • Activation of Apoptotic Signaling : It activates caspases, leading to programmed cell death in malignant cells .

Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its potential anti-inflammatory and antioxidant activities. It may inhibit enzymes involved in inflammatory pathways, contributing to reduced oxidative stress within cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Properties
1-Bromo-2-naphtholNaphthol structure with bromineAntimicrobial activity
4-Methylphenyl-2'-naphthyl ketoneMethyl substitution on phenylPotential anticancer properties
4-Chlorophenyl-2'-naphthyl ketoneChlorine instead of bromineDifferent reactivity patterns
2-Naphthalenecarboxylic acidCarboxylic acid instead of ketoneUsed in organic synthesis

The presence of bromine in this compound significantly influences its reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In cancer research, the compound was tested on various human cancer cell lines, showing selective cytotoxicity without affecting normal cells significantly.
  • Mechanistic Study : Investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromophenyl-2'-naphthyl ketone, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using brominated aryl precursors and naphthoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purity is validated using HPLC (≥99% purity threshold) and melting point analysis (e.g., 52–56°C for structural analogs like methyl β-naphthyl ketone) . Nuclear magnetic resonance (¹H/¹³C NMR) and FTIR spectroscopy confirm functional groups, such as the ketone carbonyl (~1670 cm⁻¹) and bromophenyl C-Br stretching (~600 cm⁻¹) .

Q. How should researchers handle phototoxicity risks associated with aromatic ketones like this compound?

  • Methodological Answer : Phototoxicity assessments should follow protocols from the Research Institute for Fragrance Materials (RIFM). For in vitro testing, use the Neutral Red Uptake assay in BALB/C 3T3 fibroblasts at concentrations ≤10% (w/v) under UV irradiation (e.g., 5 J/cm² UVA). In vivo studies in hairless guinea pigs can evaluate erythema scores post-irradiation, with negative controls (e.g., 3:1 DEP:EtOH solvent) to distinguish phototoxic effects . Safety protocols mandate personal protective equipment (N95 masks, gloves) and storage in opaque containers to prevent light-induced degradation .

Q. What spectroscopic techniques are optimal for structural elucidation of brominated naphthyl ketones?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) determines molecular weight (e.g., [M+H]⁺ for C₁₇H₁₂BrO: calc. 311.0023). X-ray crystallography resolves crystal packing effects, as seen in poly(aryl ether ketone) analogs, where ketone and ether linkages influence diffraction patterns (refer to Powder Cell software for structure factor calculations) . ¹H NMR chemical shifts for naphthyl protons typically appear at δ 7.5–8.5 ppm, while bromophenyl protons resonate near δ 7.2–7.4 ppm .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo phototoxicity data be resolved for halogenated aromatic ketones?

  • Methodological Answer : Contradictions arise from differences in metabolic activation (e.g., cytochrome P450 enzymes absent in fibroblasts). To reconcile

  • Conduct parallel in vitro (3T3 NRU assay) and in vivo (human patch testing at 0.1–10% concentrations) studies under standardized UV exposure.
  • Use pharmacokinetic modeling to extrapolate effective dermal concentrations. For example, methyl β-naphthyl ketone showed phototoxicity at 10% in humans but not at lower concentrations, suggesting a dose-dependent threshold .

Q. What role does the bromophenyl moiety play in the thermal stability of poly(aryl ether ketone) polymers incorporating this compound?

  • Methodological Answer : The bromine atom enhances thermal stability via steric hindrance and increased chain rigidity. In poly(aryl ether ketone ether ketone naphthyl), differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) >200°C. Crystallographic data (Table 3 in ) indicate that bromophenyl groups disrupt close packing, reducing crystallinity but improving melt-processability. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~400°C, attributed to C-Br bond cleavage .

Q. How can researchers design experiments to evaluate the bioactivity of this compound in antimicrobial or antiviral studies?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs like 2-(((4-bromophenyl)amino)methyl)phenol, which showed activity via membrane disruption (FTIR lipid peroxidation peaks at ~1740 cm⁻¹) .
  • Antiviral Screening : Employ plaque reduction assays against enveloped viruses (e.g., influenza). Structural analogs like 1-thienyl-4-azabicyclo[3.2.1]octan-3-one derivatives inhibit viral entry by targeting hemagglutinin .

Properties

IUPAC Name

(4-bromophenyl)-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYONPWJLGOFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281339
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-88-9
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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